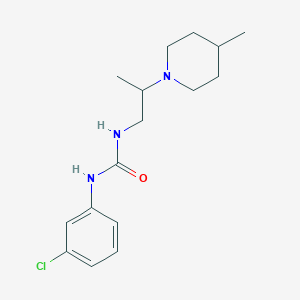

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea

Description

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea is a urea derivative featuring a 3-chlorophenyl group and a propyl chain terminating in a 4-methylpiperidine moiety. The 3-chlorophenyl group is a common pharmacophore in antifungal and CNS-active agents, while the 4-methylpiperidine substituent may influence lipophilicity and binding affinity .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O/c1-12-6-8-20(9-7-12)13(2)11-18-16(21)19-15-5-3-4-14(17)10-15/h3-5,10,12-13H,6-9,11H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOSEXFZLLQUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)CNC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with an appropriate isocyanate to form the corresponding urea derivative.

Alkylation: The intermediate is then subjected to alkylation using 1-(4-methylpiperidin-1-yl)propyl halide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Structural Differences

- Compound 8f incorporates a thiadiazole-triazole system, which enhances hydrogen-bonding capacity and may explain its antifungal activity. The fluorophenyl-tetrazole derivative in introduces electron-withdrawing groups, altering electronic distribution and binding kinetics.

Aryl Group Variations :

Physicochemical Properties

Biological Activity

Introduction

1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea, also known by its CAS number 941990-77-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 309.83 g/mol

- CAS Number : 941990-77-8

The structure features a chlorophenyl group and a piperidine moiety, which are critical for its biological activity. The presence of the urea functional group is also significant, as it can influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity as dopamine reuptake inhibitors, which can be relevant in treating conditions such as depression and addiction. The specific mechanisms for this compound may include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown:

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Properties

Piperidine-containing compounds have been explored for their antimicrobial activities. Research indicates that such compounds may exhibit:

- Antibacterial Activity : Studies have reported efficacy against strains like MRSA and E. coli, suggesting potential application in treating bacterial infections .

- Antifungal Activity : There is evidence supporting the activity against fungi by inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Study 1: Anticancer Properties

A study conducted on piperidine derivatives indicated that certain modifications could enhance cytotoxicity against cancer cells. The research employed a three-component reaction approach that resulted in compounds showing improved apoptosis induction compared to standard therapies like bleomycin .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of a series of piperidine derivatives. Results demonstrated that these compounds not only inhibited bacterial growth but also showed good biocompatibility, making them suitable candidates for further development in antimicrobial therapies .

Summary Table of Biological Activities

| Biological Activity | Evidence/Findings |

|---|---|

| Dopamine Reuptake Inhibition | Potential therapeutic effects in addiction treatment |

| Anticancer Activity | Induces apoptosis in hypopharyngeal tumor cells; better cytotoxicity than bleomycin |

| Antibacterial Activity | Effective against MRSA and E. coli; good biocompatibility |

| Antifungal Activity | Inhibits ergosterol biosynthesis in fungi |

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)propyl)urea, and how is purity ensured?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 3-chlorophenyl isocyanate with a piperidine derivative (e.g., 2-(4-methylpiperidin-1-yl)propylamine) under anhydrous conditions .

- Step 2 : Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .

- Key reagents : Anhydrous solvents (e.g., THF, DCM), coupling agents like HOBt/EDCI .

Q. How is the structural integrity of this urea derivative validated?

- X-ray crystallography resolves the 3D configuration, confirming the urea linkage and substituent orientation .

- NMR spectroscopy identifies proton environments (e.g., NH peaks at δ 6.5–7.2 ppm for urea protons) and aromatic/piperidine signals .

- FT-IR verifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bonds .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across studies?

Contradictions often arise from:

- Substituent effects : Fluorine vs. chlorine on the phenyl ring alters receptor binding (e.g., kinase vs. hydrolase inhibition) .

- Experimental design : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) and control for solvent effects (DMSO < 0.1%) .

- Data normalization : Compare results against structurally similar analogs (e.g., 1-(4-Fluorophenyl)-urea derivatives) .

Q. What strategies optimize synthetic yield for scale-up?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .

- Solvent-free conditions : Minimize side reactions in piperidine-urea coupling .

- Design of Experiments (DoE) : Statistically optimize temperature, stoichiometry, and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. How does the compound interact with biological targets?

- In vitro assays : Measure inhibition of soluble epoxide hydrolase (sEH) or kinases via fluorometric/colorimetric substrates .

- Molecular docking : Predict binding modes using AutoDock Vina; prioritize interactions with the urea carbonyl and chlorophenyl group .

- Mutagenesis studies : Identify critical residues (e.g., His524 in sEH) for structure-activity relationship (SAR) refinement .

Q. What computational methods predict metabolic stability?

- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and plasma protein binding .

- Molecular dynamics (MD) simulations : Analyze conformational flexibility of the piperidine-propyl chain in aqueous environments .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in analytical data (e.g., HPLC vs. LC-MS)?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products .

- Stability-indicating assays : Use UPLC-PDA with orthogonal methods (e.g., charged aerosol detection) .

Q. What approaches enhance selectivity for target enzymes?

- Isosteric replacement : Replace the 4-methylpiperidine group with morpholine or thiomorpholine to modulate lipophilicity .

- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to assess off-target effects .

Q. How to design in vivo studies for pharmacokinetic (PK) analysis?

- Rodent models : Administer via oral gavage (10 mg/kg) and collect plasma samples for LC-MS/MS quantification .

- Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What green chemistry methods reduce environmental impact?

- Catalytic methods : Employ Bi(OTf)₃ or enzyme-mediated reactions for urea bond formation .

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.